2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol
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Overview
Description
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol is a chemical compound known for its unique structure and properties. It belongs to the class of phenolic compounds and is characterized by the presence of two tert-butyl groups and a triazole ring attached to a phenol moiety. This compound is of significant interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol typically involves multiple steps:
Preparation of 2,4-Di-tert-butylphenol: This is achieved through the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Formation of the Triazole Ring: The triazole ring is introduced through a cycloaddition reaction involving azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed with catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Various alkyl or aryl-substituted phenols.
Scientific Research Applications
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the production of UV absorbers and light stabilizers for plastics and coatings.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol involves its interaction with free radicals and reactive oxygen species. The phenolic group donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The triazole ring enhances the compound’s stability and reactivity, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Lacks the triazole ring but shares the phenolic structure.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Contains a benzotriazole ring instead of a triazole ring.
Uniqueness
2,4-Di-tert-butyl-6-(2H-1,2,3-triazol-2-yl)phenol is unique due to the presence of the triazole ring, which imparts additional stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
824407-02-5 |
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Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(triazol-2-yl)phenol |
InChI |
InChI=1S/C16H23N3O/c1-15(2,3)11-9-12(16(4,5)6)14(20)13(10-11)19-17-7-8-18-19/h7-10,20H,1-6H3 |
InChI Key |
AKMLSERDCWYCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N2N=CC=N2)O)C(C)(C)C |
Origin of Product |
United States |
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